5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride
Description
5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted with a fluorine atom at the 5-position and a 4-(hydroxymethyl)piperidin-1-yl group at the 2-position, forming a hydrochloride salt. The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
5-fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-1-2-13(11(7-12)9-17)15-5-3-10(8-16)4-6-15;/h1-2,7,9-10,16H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALNIXXBLKIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)F)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring and subsequent introduction of the fluorine and hydroxymethyl groups. Common synthetic routes include:
Fluorination: Introduction of the fluorine atom to the benzene ring.
Formation of the Piperidine Ring: Cyclization reactions to form the piperidine structure.
Hydroxymethylation: Addition of the hydroxymethyl group to the piperidine ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde group is highly reactive, enabling condensation and nucleophilic addition reactions:
Knoevenagel Condensation
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Reaction : The aldehyde reacts with active methylene compounds (e.g., tricyanofuran, TCF) to form conjugated enones.
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Conditions : Pyridine/acetic acid, ambient temperature (48–72 hours) .
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Example :
Schiff Base Formation
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Reaction : Condensation with primary amines to form imines.
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Application : Used in synthesizing bioactive piperidine derivatives via reductive amination .
Reduction/Oxidation
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Reduction : Sodium borohydride reduces the aldehyde to a benzyl alcohol.
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Oxidation : Strong oxidants (e.g., KMnO₄) convert the aldehyde to a carboxylic acid, though steric hindrance from the piperidine may limit efficiency.
Hydroxymethyl-Piperidine Modifications
The hydroxymethyl group on the piperidine ring enables functionalization:
Esterification/Etherification
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (DMAP, DCM) .
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Etherification : Mitsunobu reaction with alcohols (DIAD, PPh₃) to form ethers .
Oxidation to Ketone
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Reagents : TEMPO/NaOCl or Dess-Martin periodinane.
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Product : 4-Oxopiperidine derivative, as seen in structurally related compounds .
Fluorinated Aromatic Ring Reactions
The electron-withdrawing fluorine directs electrophilic substitution to specific positions:
| Reaction Type | Conditions | Position of Substitution | Example Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | 5-Fluoro-3-nitro derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to piperidine | 5-Fluoro-3-sulfo derivative |
| Halogenation | Cl₂/FeCl₃, RT | Ortho to piperidine | 5-Fluoro-6-chloro derivative |
Piperidine Ring Functionalization
The protonated piperidine (as HCl salt) participates in acid-mediated reactions:
N-Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF) .
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Acylation : Forms amides with acid anhydrides (e.g., acetic anhydride) .
Ring-Opening Reactions
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Product : Linear amines or lactams, depending on conditions.
Stability and Solubility Considerations
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Hydrolysis : The aldehyde group is sensitive to nucleophilic attack by water, necessitating anhydrous storage .
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Solubility : Hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions in aqueous media .
Key Data Table: Reported Reactions of Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Potential
Research indicates that compounds similar to 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride may exhibit antidepressant and antipsychotic properties. The piperidine moiety is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that modifications to the piperidine structure can enhance pharmacological activity, making this compound a candidate for further investigation in the treatment of mood disorders .
Analgesic Activities
The compound's structural attributes suggest potential analgesic effects. Compounds containing similar functional groups have been evaluated for their ability to modulate pain pathways. Preliminary studies could focus on its efficacy in pain models, possibly leading to new therapeutic options for chronic pain management .
Synthetic Methodologies
This compound can be synthesized through various chemical reactions, often involving the introduction of fluorine and hydroxymethyl groups into a piperidine scaffold. The synthesis typically involves:
- Step 1 : Formation of the piperidine ring.
- Step 2 : Introduction of the hydroxymethyl group via a suitable electrophilic substitution reaction.
- Step 3 : Fluorination of the aromatic ring using fluorinating agents.
This multi-step synthetic approach allows for the modification of the compound to enhance its biological activity or to create analogs for further study .
Case Study 1: Antidepressant Activity
In a study examining various piperidine derivatives, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested in animal models for their antidepressant effects. Results indicated that certain derivatives exhibited significant reductions in depressive-like behaviors compared to controls, suggesting a promising avenue for further development .
Case Study 2: Antinociceptive Effects
Another research initiative focused on evaluating the antinociceptive properties of structurally related compounds in inflammatory pain models. The findings revealed that specific modifications to the piperidine structure could lead to enhanced pain relief without significant side effects, positioning these compounds as viable candidates for future analgesic therapies .
Mechanism of Action
The mechanism by which 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the compound's binding affinity to biological targets, while the hydroxymethyl group can participate in hydrogen bonding interactions. The piperidine ring provides structural rigidity, enhancing the compound's stability and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride with structurally or functionally related compounds, highlighting key differences in substituents, physicochemical properties, and biological activities.
Key Insights:
Substituent Effects: The 5-fluoro substituent in the target compound may enhance binding affinity to kinase targets compared to chloro/methoxy groups in ’s indenone derivative, as fluorine’s electronegativity stabilizes ligand-receptor interactions .
Salt Form :
- The hydrochloride salt in the target compound and ’s analog enhances solubility and crystallinity, a critical factor in drug formulation .
However, the absence of an indenone core may alter selectivity . In contrast, pioglitazone hydrochloride () demonstrates how salt forms and hydrophilic groups (e.g., thiazolidinedione) optimize pharmacokinetics for metabolic targets .
Research Findings and Limitations
- Synthetic Challenges : The hydroxymethyl group’s polarity may complicate synthesis compared to lipophilic analogs like 4-(diphenylmethoxy)piperidine, requiring protective group strategies .
- Activity Gaps: No direct data on the target compound’s potency or selectivity exists in the provided evidence.
- Regulatory Considerations : Hydrochloride salts are generally preferred in drug development due to favorable safety profiles, as seen in and .
Biological Activity
5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride (CAS No. 1315365-87-7) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, cytotoxic effects, and mechanisms of action.
- Molecular Formula : CHClFNO
- Molecular Weight : 273.73 g/mol
- CAS Number : 1315365-87-7
- Purity : ≥95% .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
A study assessing various piperidine derivatives reported that compounds with similar structures to this compound demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
This data suggests that structural modifications, such as the presence of hydroxymethyl groups on the piperidine ring, enhance antimicrobial efficacy .
Cytotoxic Activity
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, specifically L1210 mouse leukemia cells, with IC values in the nanomolar range. This suggests a potent cytotoxic effect that may be mediated through the intracellular release of active metabolites .
The mechanisms underlying the biological activity of this compound are still under investigation, but several hypotheses have been proposed:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleotide synthesis pathways, leading to reduced cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the piperidine ring may facilitate interaction with bacterial cell membranes, causing permeability changes and cell lysis.
- Interference with Protein Function : The ability to bind to various biomolecules may disrupt essential metabolic pathways in both bacterial and cancer cells .
Case Study 1: Antibacterial Efficacy
In a comparative study of various piperidine derivatives, it was found that those containing halogen substituents exhibited enhanced antibacterial activity against a range of pathogens. The study highlighted that modifications on the piperidine ring significantly influenced the bioactivity profile .
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer potential of related compounds against leukemia cell lines, demonstrating that structural variations could lead to substantial differences in cytotoxicity and selectivity toward cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis of structurally analogous piperidine derivatives (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) typically involves multi-step protocols, including nucleophilic substitution, reductive amination, or condensation reactions . For this compound, a plausible route may involve:
Piperidine functionalization : Introducing the hydroxymethyl group at the 4-position of piperidine via alkylation or hydroxylation.
Benzaldehyde coupling : Attaching the fluorinated benzaldehyde moiety via Buchwald-Hartwig or Ullmann coupling.
Hydrochloride salt formation : Acidic workup to precipitate the final product.
- Optimization : Reaction temperature (e.g., 60–80°C for coupling), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) critically affect yield and purity. Evidence from similar compounds suggests yields can vary from 40% to 75% depending on stepwise efficiency .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Analytical workflow :
- NMR : Confirm the presence of the fluorobenzaldehyde (¹H NMR: δ ~10.0 ppm for aldehyde proton; ¹⁹F NMR: δ ~-110 ppm for aromatic fluorine) and hydroxymethyl-piperidine (¹H NMR: δ ~3.6 ppm for -CH₂OH) groups .
- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 298.1) .
- FT-IR : Identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Piperidine derivatives with polar groups (e.g., hydroxymethyl) often exhibit moderate water solubility (~10–50 mg/mL). Solubility in DMSO or ethanol is typically higher (>100 mg/mL) .
- Stability : Hydrochloride salts are generally stable at room temperature but may degrade under prolonged exposure to light or humidity. Store at 2–8°C in airtight containers with desiccants. Stability studies for similar compounds show <5% degradation over 6 months under optimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
- Case study : For 3-(4-Fluorobenzyl)piperidine hydrochloride, conflicting receptor-binding data were resolved by:
Standardized assays : Using identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 6.5 ammonium acetate) to minimize variability .
Structural reanalysis : X-ray crystallography or molecular docking to verify binding conformations .
- Recommendation : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Process chemistry insights :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in benzaldehyde-piperidine linkages .
- Flow chemistry : Continuous flow systems reduce side reactions (e.g., oxidation of hydroxymethyl groups) by controlling residence time .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted aldehydes or amines .
Q. Which computational methods best predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- In silico approaches :
- Molecular dynamics (MD) : Simulate binding stability of the fluorobenzaldehyde moiety with targets like MAO-B or σ receptors .
- QSAR modeling : Correlate substituent effects (e.g., hydroxymethyl vs. methyl groups) with activity using datasets from PubChem .
- Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses in neurotransmitter transporters .
Q. How can enantiomeric purity be assessed if the compound has chiral centers?
- Chiral analysis :
- HPLC with chiral columns : Use Chiralpak IA or IB columns and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers .
- Polarimetry : Compare specific rotation values with literature data for analogous compounds (e.g., (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride: [α]D²⁵ = +15.2°) .
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects in the 200–250 nm range .
Safety and Environmental Considerations
Q. What are the acute toxicity and ecotoxicological risks associated with this compound?
- Toxicity data : Piperidine derivatives with halogen substituents often exhibit moderate acute toxicity (e.g., LD₅₀ ~200–500 mg/kg in rodents). Use PPE (gloves, goggles) and fume hoods during handling .
- Ecotoxicology : Hydroxymethyl groups may enhance biodegradability (>60% degradation in 28 days via OECD 301B tests), but fluorine residues require monitoring for bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
